(5Z)-2-(2-bromophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-2-(2-bromophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features a unique combination of bromophenyl, fluorophenyl, and furyl groups attached to a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-bromophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactionsThe final step involves the formation of the furylmethylene bridge under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-bromophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into other forms.
Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aromatic rings .
Scientific Research Applications
(5Z)-2-(2-bromophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-bromophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(2-chlorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(2-bromophenyl)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(2-bromophenyl)-5-{[5-(4-fluorophenyl)-2-thienyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one .
Uniqueness
The uniqueness of (5Z)-2-(2-bromophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H11BrFN3O2S |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H11BrFN3O2S/c22-16-4-2-1-3-15(16)19-24-21-26(25-19)20(27)18(29-21)11-14-9-10-17(28-14)12-5-7-13(23)8-6-12/h1-11H/b18-11- |
InChI Key |
PIQGVAWLLRIBLC-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=N2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=N2)Br |
Origin of Product |
United States |
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